molecular formula C6H4F3NO2 B13126975 1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanone

1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanone

Cat. No.: B13126975
M. Wt: 179.10 g/mol
InChI Key: WZFISYJJSWBOEJ-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanone is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanone can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction of nitrile oxides with olefins or alkynes. This reaction is typically catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of functionalized isoxazole derivatives .

Scientific Research Applications

1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanone has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Trifluoromethyl)phenyl)ethanone
  • 1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone
  • 1-(3-(Trifluoromethyl)pyrazol-5-yl)ethanone

Uniqueness

1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanone is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties compared to other trifluoromethyl-substituted compounds. The presence of both oxygen and nitrogen atoms in the ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanone

InChI

InChI=1S/C6H4F3NO2/c1-3(11)4-2-5(10-12-4)6(7,8)9/h2H,1H3

InChI Key

WZFISYJJSWBOEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NO1)C(F)(F)F

Origin of Product

United States

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